3-phenyl-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one
Overview
Description
3-phenyl-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and phenyl isothiocyanate.
Formation of Intermediate: These starting materials undergo a reaction to form 3-phenylquinazoline-2,4(1H,3H)-dithione.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinones .
Scientific Research Applications
3-phenyl-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3-phenyl-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cell division and growth.
Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinazolin-4(3H)-one
- 3-phenylquinazolin-4(3H)-one
- 2,3-diphenylquinazolin-4(3H)-one
Uniqueness
3-phenyl-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one is unique due to the presence of the quinazolin-4-ylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent compared to other quinazolinone derivatives .
Properties
IUPAC Name |
3-phenyl-2-(quinazolin-4-ylsulfanylmethyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c28-23-18-11-5-7-13-20(18)26-21(27(23)16-8-2-1-3-9-16)14-29-22-17-10-4-6-12-19(17)24-15-25-22/h1-13,15H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRLTOOHHPUAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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